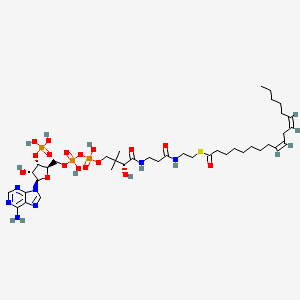
linoleoyl-CoA
Descripción general
Descripción
Linoleoyl-CoA is an octadecadienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of linoleic acid. It has a role as a mouse metabolite. It is a linoleoyl bioconjugate and an octadecadienoyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
1. Role in Linoleic Acid Biosynthesis
Linoleoyl-CoA plays a crucial role in the biosynthesis of linoleic acid. Studies have shown that oleoyl moieties from oleoyl-CoA are acylated to lysophosphatidylcholine by an acyltransferase to produce oleoylglycerophosphocholine. This oleoylglycerophosphocholine is then directly converted into linoleoyl moieties through desaturation processes. This pathway has been investigated in microsomal preparations from developing leaves of plants like Pisum sativum, indicating a key role in plant lipid metabolism (Murphy, Mukherjee, & Woodrow, 1984).
2. Enzymatic Characterization and Activity
This compound desaturase, an enzyme that converts oleic acid to linoleic acid, has been purified and characterized from rat liver microsomes. This enzyme is essential for the conversion of this compound to other important fatty acids, demonstrating its significance in animal fatty acid metabolism (Okayasu, Nagao, Ishibashi, & Imai, 1981).
3. Substrate Selectivity and Utilization
Research has also focused on the substrate selectivity of enzymes like lysophosphatidic acid acyltransferases (LPA-AT) for this compound in various species, including plants and microbes. These studies contribute to our understanding of how linoleic acid, derived from this compound, is incorporated into different lipid structures, which is crucial for plant oil and membrane lipid synthesis (Brown, Slabas, & Denton, 2002).
4. Intracellular Localization and Function
The intracellular localization of this compound desaturase has been studied, revealing its presence on the cytoplasmic surface of endoplasmic reticulum in rat liver microsomes. This insight is vital for understanding the cellular mechanisms involving this compound and its role in lipid biosynthesis and metabolism (Fujiwara, Ishibashi, & Imai, 1984).
5. Involvement in Fatty Acid Elongation
This compound is also involved in fatty acid elongation processes, as observed in studies with the American cockroach. These studies demonstrate the elongation of this compound to longer-chain fatty acids, highlighting its role in the biosynthesis of hydrocarbons and other complex lipids (Vaz, Jurenka, Blomquist, & Reitz, 1988).
Mecanismo De Acción
Target of Action
Linoleoyl-CoA primarily targets a unique class of oxygenases called front-end desaturases . These enzymes introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids . They play a crucial role in the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds involved in regulating various physiological activities in animals and humans .
Mode of Action
This compound interacts with its target, the front-end desaturase, through a chemical reaction . The enzyme mainly catalyzes the conversion of this compound, an electron acceptor AH2, and O2 into gamma-linolenoyl-CoA, the reduction product A, and H2O . This process involves the removal of two hydrogens from a hydrocarbon chain, especially from a fatty acyl chain, catalyzing the formation of a double bond in the substrate .
Biochemical Pathways
The action of this compound is part of the biosynthesis of very long chain polyunsaturated fatty acids . This process involves an alternating process of fatty acid desaturation and elongation . The desaturation is catalyzed by front-end desaturases, which introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids .
Result of Action
The result of this compound’s action is the production of gamma-linolenoyl-CoA, the reduction product A, and H2O . This contributes to the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of front-end desaturases, the primary targets of this compound, can be altered by increases in exogenous polyunsaturated fatty acid (PUFA) concentrations . .
Safety and Hazards
When handling linoleoyl-CoA, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Linoleoyl-CoA is involved in several biochemical reactions, primarily in the desaturation and elongation of fatty acids. It interacts with enzymes such as this compound desaturase, which introduces double bonds into the fatty acid chain, converting this compound into gamma-linolenoyl-CoA . This interaction is crucial for the biosynthesis of polyunsaturated fatty acids, which are essential components of cell membranes and precursors for bioactive molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is involved in the regulation of lipid metabolism by acting as a substrate for the synthesis of complex lipids. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. For instance, it binds to this compound desaturase, facilitating the introduction of double bonds into the fatty acid chain. This binding interaction is essential for the enzymatic activity and subsequent production of polyunsaturated fatty acids. This compound also influences gene expression by acting as a ligand for nuclear receptors, which regulate the transcription of genes involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These temporal effects are crucial for understanding the role of this compound in physiological and pathological conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Low doses of this compound have been shown to enhance lipid metabolism and improve cellular function. High doses can lead to toxic effects, including oxidative stress and inflammation. These dosage-dependent effects are important for determining the therapeutic potential and safety of this compound in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of polyunsaturated fatty acids and the regulation of lipid metabolism. It interacts with enzymes such as this compound desaturase and elongase, which catalyze the desaturation and elongation of fatty acids. These interactions are crucial for maintaining the balance of lipid species in cells and tissues .
Transport and Distribution
Within cells, this compound is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of this compound to different cellular compartments, where it can participate in various biochemical reactions. The distribution of this compound is essential for its function in lipid metabolism and cellular signaling .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications, which ensure that this compound reaches the appropriate cellular sites for its activity. The subcellular localization of this compound is crucial for its role in lipid metabolism and cellular function .
Propiedades
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLLIMZHNYFCK-RRNJGNTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420558 | |
| Record name | linoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Linoleoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6709-57-5 | |
| Record name | Linoleoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6709-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | linoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linoleoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



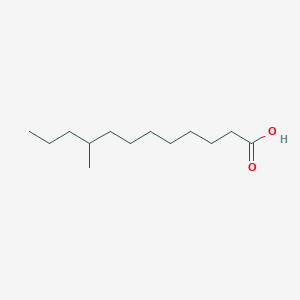
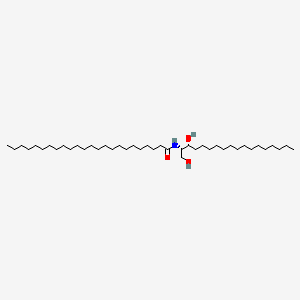
![N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B1234201.png)
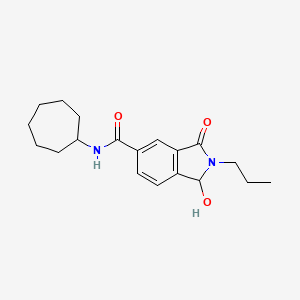
![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)
![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)




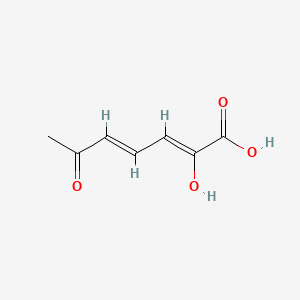
![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
